CTX-0294885 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CTX-0294885 hydrochloride is a sepharose-supported kinase capture reagent.

Applications De Recherche Scientifique

Photophysical Properties

2-Chlorothioxanthone (CTX) is utilized as a photoinitiator for synthetic resins and pharmaceutical preparation. Its photophysical properties in acetonitrile/water solutions indicate higher absorption coefficients and triplet quantum yields than its parent compound. This suggests CTX's potential impact on the side effects of certain pharmaceuticals (Piñero Santiago et al., 2011).

Kinase Inhibition for Proteomics

CTx-0294885 has been identified as a broad-spectrum kinase inhibitor. It's developed into a kinase capture reagent for mass spectrometry-based kinome profiling, enabling the identification of a large number of kinases, including previously undetected members of the AKT family. This highlights its usefulness in kinome signaling network analysis (Zhang et al., 2013).

Conformational Properties of Chlorotoxin

Chlorotoxin (CTX) analogs with substituted cysteine residues have been studied using molecular dynamics. These studies reveal insights into CTX's structural and binding properties, which are crucial for its application in targeting specific cellular receptors (Gregory et al., 2018).

Cancer Diagnostics and Therapeutics

CTX's binding affinity to certain tumor cells, particularly in gliomas, makes it valuable in cancer diagnostics and therapeutics. Its mechanism of action offers potential in the development of new therapeutic drugs and sensitive cancer-screening kits (Khanyile et al., 2019).

Glioma Tumor Imaging

CTX's interaction with various cellular components, along with its ability to penetrate the blood-brain-barrier, makes it a promising candidate for developing diagnostic and therapeutic agents for gliomas (Cohen et al., 2018).

Biochemical and Biophysical Changes in Cells

Studies using ATR-FTIR spectroscopy reveal biochemical and biophysical changes in glioma cells after exposure to CTX. These changes are crucial for understanding CTX's interaction mechanism with tumor cells (Falahat et al., 2016).

Targeted Imaging and Therapy of Glioma

Advances in CTX-targeted nanoparticles for imaging and therapy of glioma highlight its potential in targeted drug delivery and imaging studies (Zhao et al., 2015).

Molecular Structure of Ciguatoxin

Studies on CTX isolated from the moray eel and its precursor from the dinoflagellate Gambierdiscus toxicus have elucidated its molecular structure. This is essential for understanding ciguatera poisoning and its treatment (Murata et al., 1990).

Inhibition of MMP-2 Release in Cancer Cells

CTX-fused proteins have been shown to inhibit MMP-2 release in pancreatic cancer cells, suggesting its potential in cancer therapy (El-Ghlban et al., 2014).

Propriétés

Nom du produit |

CTX-0294885 hydrochloride |

|---|---|

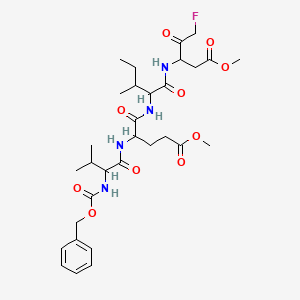

Formule moléculaire |

C₂₂H₂₅Cl₂N₇O |

Poids moléculaire |

474.39 |

Nom IUPAC |

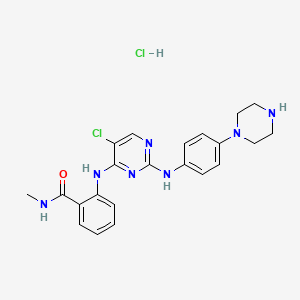

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H |

Clé InChI |

YAPUQOBTRMFPST-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/no-structure.png)

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)